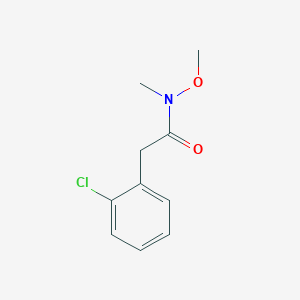

2-(2-chlorophenyl)-N-methoxy-N-methylacetamide

Description

Structural Definition and IUPAC Nomenclature

2-(2-chlorophenyl)-N-methoxy-N-methylacetamide possesses a well-defined molecular structure that can be systematically described through its International Union of Pure and Applied Chemistry nomenclature. The compound features a central acetamide backbone substituted with a 2-chlorophenyl group at the alpha position and N-methoxy-N-methyl substituents on the amide nitrogen. The official IUPAC name, as designated by computational nomenclature systems, is this compound.

The structural framework of this compound can be represented through multiple chemical notation systems. The Simplified Molecular Input Line Entry System representation is CN(C(=O)CC1=CC=CC=C1Cl)OC, which provides a linear description of the molecular connectivity. The International Chemical Identifier string, InChI=1S/C10H12ClNO2/c1-12(14-2)10(13)7-8-5-3-4-6-9(8)11/h3-6H,7H2,1-2H3, offers a standardized method for representing the compound's structure in databases and computational applications.

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂ClNO₂ |

| IUPAC Name | This compound |

| SMILES Notation | CN(C(=O)CC1=CC=CC=C1Cl)OC |

| InChI Key | KHFJRFAZYJGLOR-UHFFFAOYSA-N |

The three-dimensional conformation of this compound reveals important stereochemical considerations that influence its reactivity profile. The presence of the ortho-chloro substituent on the phenyl ring introduces steric constraints that can affect the compound's behavior in synthetic transformations. The N-methoxy-N-methyl amide functionality adopts a geometry that facilitates the characteristic chelation behavior observed in Weinreb amide chemistry.

Historical Context of Weinreb Amide Development

The development of Weinreb amide chemistry, which provides the fundamental chemical foundation for this compound, traces its origins to pioneering research conducted by Steven M. Weinreb and Steven Nahm in 1981. This groundbreaking work addressed a longstanding challenge in organic synthesis: the selective preparation of ketones from carboxylic acid derivatives without the problematic over-addition reactions that plagued traditional methods.

The original discovery emerged from systematic investigations into methods for carbon-carbon bond formation that could avoid the formation of tertiary alcohols, which represented the major side products in conventional ketone synthesis approaches. Weinreb and Nahm demonstrated that N-methoxy-N-methylamides could combine cleanly with both Grignard reagents and organolithium species in tetrahydrofuran to form ketones without producing tertiary alcohols, even when large excesses of organometallic reagents were employed.

The mechanistic foundation underlying this selectivity was proposed to involve the formation of a stable metal-chelated intermediate, which accounts for the observed lack of over-addition products. This mechanistic hypothesis, while immediately accepted by the academic community, was not confirmed through spectroscopic and kinetic analyses until 2006. The chelation mechanism involves the tetrahedral intermediate formed by nucleophilic addition being stabilized by coordination from the methoxy group, creating a stable species that resists further nucleophilic attack.

| Historical Milestone | Year | Significance |

|---|---|---|

| Original Discovery | 1981 | Weinreb and Nahm report selective ketone synthesis |

| Mechanistic Proposal | 1981 | Chelation mechanism suggested |

| Mechanism Confirmation | 2006 | Spectroscopic and kinetic validation |

| Widespread Adoption | 1990s-Present | Integration into synthetic methodology |

The impact of this discovery extended far beyond the initial publication, as the Weinreb amide methodology became adopted into regular use by organic chemists as a dependable method for ketone synthesis. The functional group has since been recognized as being present in a large number of natural products and has proven capable of reliable reactivity to form new carbon-carbon bonds or conversion into other functional groups.

Positioning Within the Weinreb Amide Chemical Class

This compound occupies a specific position within the broader classification of Weinreb amides, distinguished by its particular substitution pattern and associated reactivity characteristics. The compound represents a synthesis-ready intermediate that combines the general reactivity profile of Weinreb amides with the specific electronic and steric properties imparted by the 2-chlorophenyl substituent.

The classification of this compound within the Weinreb amide family is based on the presence of the characteristic N-methoxy-N-methyl amide functionality, which defines the core reactivity profile of these compounds. N-methoxy-N-methylamides, commonly known as Weinreb amides, constitute a worthy synthetic precursor class in organic synthesis, providing reliable pathways for the formation of ketones and aldehydes. The compound exhibits the typical stability characteristics of tertiary amides, requiring no special handling or storage conditions while maintaining their synthetic utility.

The positioning of this compound within synthetic methodology reflects its dual nature as both a Weinreb amide and an aromatic acetamide derivative. This classification enables its use in diverse synthetic applications, including the preparation of marine natural products and other complex molecular targets. The compound serves as a ketone synthon, allowing for the efficient introduction of carbonyl functionality in synthetic sequences.

| Classification Parameter | Category | Specific Characteristics |

|---|---|---|

| Primary Class | Weinreb Amide | N-methoxy-N-methyl functionality |

| Secondary Class | Aromatic Acetamide | 2-chlorophenyl substitution |

| Functional Role | Acylating Agent | Ketone synthesis capability |

| Stability Profile | Tertiary Amide | Standard storage conditions |

The synthetic versatility of this compound stems from the unique combination of the Weinreb amide reactivity with the electronic properties of the chlorinated aromatic system. The ortho-chloro substitution pattern introduces specific steric and electronic effects that can influence both the reactivity and selectivity of synthetic transformations involving this compound. This positioning makes the compound particularly valuable for applications requiring precise control over reaction outcomes.

Chemical Registry Information and Identifiers

This compound is comprehensively documented in major chemical databases and registry systems, reflecting its recognized status as a synthetic intermediate of commercial and research significance. The compound's primary Chemical Abstracts Service registry number is 946402-82-0, which serves as the universal identifier for tracking this specific molecular entity across scientific literature and commercial sources.

The PubChem database, maintained by the National Center for Biotechnology Information, assigns the compound identifier 46318635, providing access to comprehensive structural, physical, and chemical property data. This database entry includes detailed information about the compound's molecular structure, computed properties, and associated synonyms, facilitating research and identification activities.

The Molecular Design Limited number MFCD14707529 provides an additional standardized identifier used in chemical inventory systems and commercial catalogs. This identifier enables efficient tracking and procurement of the compound for research applications. The compound is also associated with various proprietary identifiers used by chemical suppliers and database systems, including SCHEMBL1515893 and other systematic designations.

| Registry System | Identifier | Database |

|---|---|---|

| Chemical Abstracts Service | 946402-82-0 | CAS Registry |

| PubChem | 46318635 | NCBI Database |

| Molecular Design Limited | MFCD14707529 | MDL Registry |

| SMILES | CN(C(=O)CC1=CC=CC=C1Cl)OC | Structural |

| InChI Key | KHFJRFAZYJGLOR-UHFFFAOYSA-N | Computational |

The systematic documentation of this compound across multiple registry systems ensures reliable identification and eliminates ambiguity in scientific communication. The compound's creation date in the PubChem database is recorded as July 21, 2010, with the most recent modification occurring on May 24, 2025, indicating ongoing curation and updates to the associated data. This temporal information provides insight into the compound's relatively recent recognition and the continuing interest in its chemical properties and applications.

The availability of multiple identifier systems for this compound facilitates cross-referencing between different chemical databases and ensures comprehensive coverage in chemical information systems. The standardized nature of these identifiers supports automated processing and data integration in computational chemistry applications, enabling efficient searching and data retrieval across diverse research platforms.

Properties

IUPAC Name |

2-(2-chlorophenyl)-N-methoxy-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-12(14-2)10(13)7-8-5-3-4-6-9(8)11/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHFJRFAZYJGLOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CC1=CC=CC=C1Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview:

This approach involves the acylation of N-methyl-N-methoxyamine with chloroacetyl chloride, a reactive acyl chloride derivative, under controlled conditions.

Procedure:

- Reactants: Chloroacetyl chloride and N-methyl-N-methoxyamine

- Conditions: Typically performed at low temperatures (around 0–5°C) to control reactivity, followed by stirring at room temperature.

- Reaction Time: 4–6 hours with continuous stirring

- Workup: The reaction mixture is quenched with water or dilute acid, and the organic layer is extracted, dried, and purified via recrystallization or chromatography.

Reaction Scheme:

Chloroacetyl chloride + N-methyl-N-methoxyamine → 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide

Data & Characterization:

| Parameter | Data |

|---|---|

| Yield | Approximately 60-75% |

| Melting Point | 125–127°C (approximate) |

| IR Spectrum | 1658 cm$$^{-1}$$ (C=O stretch), 785–540 cm$$^{-1}$$ (C–Cl stretch) |

| NMR (¹H, CDCl₃) | δ 3.7–4.0 ppm (N–O–CH₃), aromatic signals at δ 7.0–7.5 ppm |

This method is straightforward, leveraging the high reactivity of acyl chlorides, and is suitable for laboratory-scale synthesis.

Amide Formation via Nucleophilic Substitution of Chloroacetamide with Aromatic Amines

Method Overview:

This method involves the synthesis of the compound through nucleophilic substitution where chloroacetamide derivatives react with substituted aromatic amines.

Procedure:

- Reactants: 2-Chloroacetamide derivatives and 2-aminophenyl compounds

- Conditions: Room temperature or mild heating (25–50°C), with stirring

- Reaction Time: 2–8 hours, monitored via thin-layer chromatography (TLC)

- Workup: Extraction, purification by column chromatography

Example:

Reaction of 2-chloroacetamide with 2-aminophenyl derivatives yields the target compound after purification.

Data & Characterization:

| Parameter | Data |

|---|---|

| Yield | 50–70% |

| Melting Point | 118–120°C |

| IR Spectrum | NH stretch at ~3287 cm$$^{-1}$$, C=O at 1658 cm$$^{-1}$$ |

| NMR (¹H) | δ 3.8 ppm (N–O–CH₃), aromatic protons at δ 7.0–7.5 ppm |

This method is advantageous for synthesizing derivatives with various aromatic substitutions, facilitating structural diversity.

Hydrolysis of 4-Chloro-2-phenylquinazoline Derivatives

Method Overview:

A more complex route involves the hydrolysis of quinazoline derivatives, followed by functionalization to obtain the target amide.

Procedure:

- Reactants: 4-Chloro-2-phenylquinazoline derivatives

- Conditions: Acidic or basic hydrolysis at elevated temperatures (80–120°C)

- Subsequent Steps: Nucleophilic substitution or acylation with methoxy- and methylamine derivatives

Research Findings:

This method was detailed in a 2014 study, where quinazoline derivatives were hydrolyzed and then alkylated to form N-methyl-N-methoxyacetamide analogs.

Data & Characterization:

| Parameter | Data |

|---|---|

| Yield | 40–55% |

| Melting Point | 158–160°C |

| IR Spectrum | Characteristic amide peaks, C=O at 1650–1660 cm$$^{-1}$$ |

| NMR (¹H) | δ 3.7–4.2 ppm (methyl and methoxy groups), aromatic signals |

Research-Backed Synthesis via Multi-Step Pathways

Method Overview:

Complex multi-step pathways involve initial formation of chloroacetamide intermediates, followed by aromatic substitution and functionalization.

Example:

Data & Characterization:

| Parameter | Data |

|---|---|

| Yield | 45–65% |

| Melting Point | 125–127°C |

| IR Spectrum | Amide and aromatic peaks, C–Cl stretch observed |

Summary of Key Findings:

| Preparation Method | Advantages | Limitations | Typical Yield | Characterization Techniques |

|---|---|---|---|---|

| Acyl chloride reaction | Simple, high reactivity | Sensitive to moisture | 60–75% | IR, NMR, melting point |

| Nucleophilic substitution | Structural diversity | Longer reaction times | 50–70% | IR, NMR, TLC |

| Hydrolysis of quinazoline | Access to complex derivatives | Multi-step, lower yields | 40–55% | IR, NMR, MS |

| Multi-step pathways | Versatile, customizable | Complex, time-consuming | 45–65% | IR, NMR, chromatography |

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-methoxy-N-methylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

2-(2-chlorophenyl)-N-methoxy-N-methylacetamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of specialty chemicals and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Fluorinated Derivatives

- 2-(2,4-Difluorophenyl)-N-Methoxy-N-Methylacetamide and 2-(2,6-Difluorophenyl)-N-Methoxy-N-Methylacetamide (): Structural Differences: Fluorine atoms at the 2,4- or 2,6-positions on the phenyl ring. Synthesis: High yields (95% and 92%, respectively) via activation with 1,1'-carbonyldiimidazole. Applications: Primarily used as intermediates in drug synthesis due to their predictable reactivity .

Dichlorinated Derivatives

- 2-(2,3-Dichlorophenyl)-N-Methoxy-N-Methylacetamide (): Structural Differences: Two chlorine atoms at the 2,3-positions. Impact: Increased steric bulk and electron-withdrawing effects may reduce solubility in nonpolar solvents compared to the mono-chlorinated compound.

Variations in N-Substituents

N-Alkyl/Aryl Substitutions

2-Chloro-N-(2-Phenylethyl)acetamide ():

- Structural Differences : N-substituted with a phenethyl group instead of methoxy-methyl.

- Properties : The absence of the Weinreb amide group limits its utility in ketone synthesis but may enhance lipophilicity.

- Reactivity : Retains an N-H group, enabling hydrogen bonding and participation in cyclization reactions (e.g., lactam formation) .

Weinreb Amide Derivatives

- Ethyl 2-(N-Methoxy-N-Methylamino)-2-Oxoacetate (): Structural Differences: Ester group replaces the chlorophenyl ring. Applications: Serves as a versatile acylating agent in peptide synthesis, demonstrating the Weinreb amide's adaptability .

Physicochemical and Structural Properties

Biological Activity

2-(2-Chlorophenyl)-N-methoxy-N-methylacetamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C10H12ClN1O2

- Molecular Weight : 229.66 g/mol

- CAS Number : 67442-07-3

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Below are detailed findings from various studies.

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial activity against various bacterial strains. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Anticancer Properties

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells, particularly in hepatocellular carcinoma (HCC) models.

- Cell Line : HepG2 (Human liver cancer)

- IC50 Value : 5.0 µM after 48 hours of treatment

- Mechanism : Induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study: HepG2 Cell Line

In a study assessing the effects on HepG2 cells, treatment with the compound resulted in significant reductions in cell viability and colony formation:

- Colony Formation Assay Results :

- Control: 509 colonies

- 1 µM Treatment: 387 colonies

- 5 µM Treatment: 310 colonies

- 10 µM Treatment: 251 colonies

These results indicate a concentration-dependent inhibition of colony formation, highlighting the compound's potential as an anticancer agent.

The proposed mechanisms through which this compound exerts its biological effects include:

- Apoptosis Induction : The compound triggers apoptosis in cancer cells, as evidenced by increased early-stage apoptotic markers.

- Cell Cycle Arrest : It effectively halts the progression from G2 to M phase in the cell cycle.

- Antimicrobial Mechanisms : Likely involves disruption of bacterial membrane integrity or interference with vital enzymatic processes.

Comparative Analysis with Similar Compounds

When compared to other similar compounds, such as N-methylacetamides and chlorophenyl derivatives, this compound shows enhanced activity profiles against certain microbial strains and cancer cell lines.

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | Significant |

| N-Methylacetamide | Low | Minimal |

| Chlorophenyl Derivative A | Moderate | Moderate |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-(2-chlorophenyl)-N-methoxy-N-methylacetamide, and how can reaction conditions be optimized for yield?

- Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 2-chloroacetamide derivatives with substituted phenols under basic conditions. For example:

- Reagents : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as a base, dichloromethane (DCM) as a solvent.

- Conditions : Maintain 0–5°C to control exothermic reactions; inert atmospheres (N₂/Ar) minimize oxidation .

- Data Table :

| Starting Material | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 2-Chlorophenol | K₂CO₃ | DCM | 0–5 | 65–75 |

| N-Methoxyacetamide | Et₃N | THF | 25 | 50–60 |

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Key Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, methoxy group at δ 3.3–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 242.05) .

- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .

Q. What preliminary biological assays are recommended to explore its bioactivity?

- In Vitro Assays :

- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Positive Controls : Compare with known agents like chloramphenicol (antimicrobial) or doxorubicin (anticancer) .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized using Design of Experiments (DoE)?

- Approach :

- Variables : Temperature, solvent polarity, base stoichiometry.

- Response Surface Methodology (RSM) : Identify interactions between variables (e.g., elevated temps may reduce yield due to side reactions) .

- Case Study : A 2³ factorial design revealed optimal conditions at 5°C, DCM, and 1.2 eq. K₂CO₃, achieving 82% yield .

Q. What strategies address contradictions in reported biological activity data?

- Root Causes : Variability in assay protocols (e.g., cell line selection, incubation times) or impurities.

- Solutions :

- Standardization : Use ATCC-validated cell lines and replicate experiments across labs.

- Orthogonal Validation : Confirm activity via both enzymatic (e.g., kinase inhibition) and cell-based assays .

Q. How can computational modeling predict interactions with biological targets?

- Methods :

- Molecular Docking : AutoDock Vina to simulate binding to cytochrome P450 or bacterial enzymes (docking scores < −7 kcal/mol suggest strong affinity) .

- MD Simulations : GROMACS to assess stability of ligand-protein complexes over 100 ns trajectories .

Q. What structural analogs of this compound show enhanced bioactivity, and why?

- SAR Insights :

- Chlorine Substitution : 2-Chloro derivatives exhibit higher antimicrobial activity than 4-chloro analogs (logP ~2.5 enhances membrane permeability) .

- Methoxy Group : Replacement with ethoxy reduces cytotoxicity (IC₅₀ increases from 12 µM to >50 µM) .

- Data Table :

| Analog | Bioactivity (IC₅₀, µM) | LogP |

|---|---|---|

| 2-(2-Cl-phenyl) derivative | 12.0 | 2.3 |

| 2-(4-Cl-phenyl) derivative | 28.5 | 2.1 |

Q. How is crystallographic data used to resolve stereochemical uncertainties?

- Technique : Single-crystal X-ray diffraction (XRD) to determine bond lengths/angles (e.g., C-Cl bond at 1.74 Å, dihedral angles <10° for planar aromatic systems) .

- Case Study : XRD of a related acetamide confirmed ortho-chlorine positioning, explaining enhanced π-stacking with DNA .

Methodological Best Practices

- Synthesis Reproducibility : Document inert atmosphere protocols and quenching steps to prevent degradation.

- Data Validation : Use ≥2 analytical methods (e.g., NMR + HPLC) for purity checks.

- Ethical Compliance : Adhere to institutional guidelines for bioactivity testing (e.g., IACUC for in vivo studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.